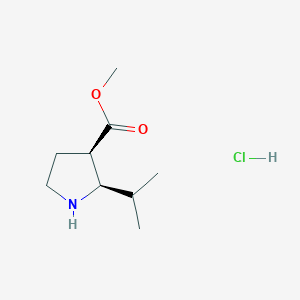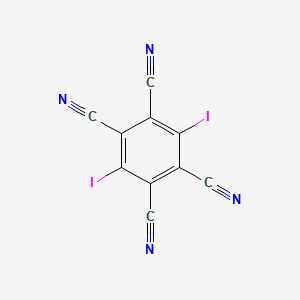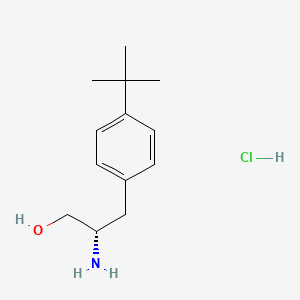
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride is a chiral compound with a specific stereochemistry It is an amino alcohol derivative, characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and (S)-alanine.
Formation of Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde is reacted with (S)-alanine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or isocyanates are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides, carbamates, or other derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: The free base form without the hydrochloride salt.
4-tert-Butylphenylalanine: An amino acid derivative with a similar structure.
Uniqueness
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C13H22ClNO |
|---|---|
Peso molecular |
243.77 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15;/h4-7,12,15H,8-9,14H2,1-3H3;1H/t12-;/m0./s1 |
Clave InChI |
KKZYVOHBCMWBBQ-YDALLXLXSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N.Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


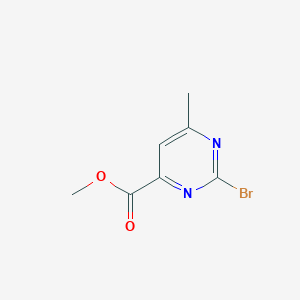
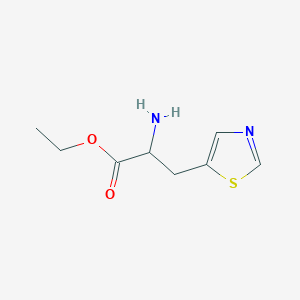

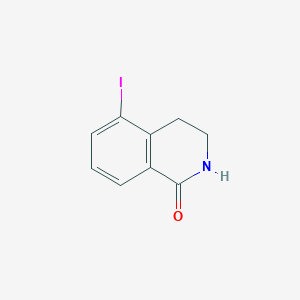
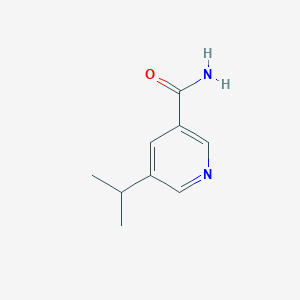
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
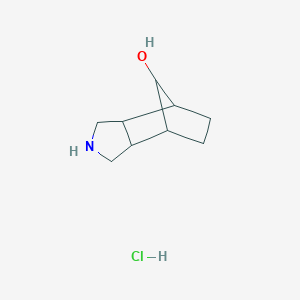
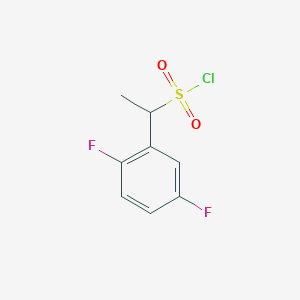

![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
